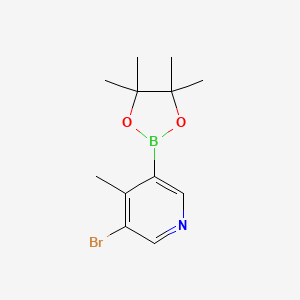

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that is widely used in scientific research. It is a versatile compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and material science. In

Aplicaciones Científicas De Investigación

1. Catalysis and Organic Synthesis

Specific Scientific Field

Organic chemistry and catalysis.

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules through various reactions. One notable application is its role in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid precursor. This reaction allows the formation of carbon-carbon bonds, enabling the synthesis of diverse organic compounds.

Experimental Procedures

Results and Outcomes

The Suzuki-Miyaura cross-coupling reaction using this boronic acid ester has led to the successful synthesis of various biologically active compounds, pharmaceutical intermediates, and functional materials. Researchers have reported high yields and excellent selectivity in these transformations .

2. Fluorescent Ligand Synthesis

Specific Scientific Field

Supramolecular chemistry and materials science.

Summary of Application

Researchers employ 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester to synthesize anthracene-based bis-pyridine ligands (L). These ligands play a crucial role in the preparation of fluorescent M₂L₄-type capsules. These capsules can encapsulate metal ions (M = Pt, Zn, Pd, Cu, Ni, Co, and Mn) and exhibit interesting host-guest properties.

Experimental Procedures

Results and Outcomes

The resulting ligands form stable complexes with metal ions, leading to the formation of fluorescent capsules. These capsules find applications in molecular recognition, sensing, and drug delivery systems .

3. Hydromethylation Reactions

Specific Scientific Field

Organic synthesis and chemical transformations.

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

participates in catalytic protodeboronation reactions, which enable the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown.

Experimental Procedures

Results and Outcomes

This novel transformation allows the selective addition of a methyl group to alkenes, following an anti-Markovnikov pattern. Researchers have applied this method to various substrates, including complex natural products and pharmaceutical intermediates .

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXKZTBYHOKNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)

![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)

![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)

![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)

![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)